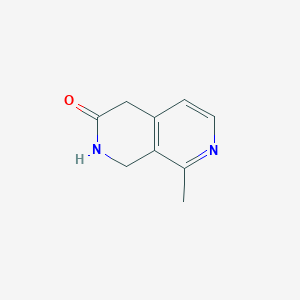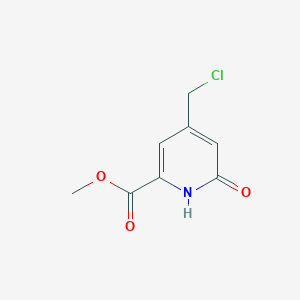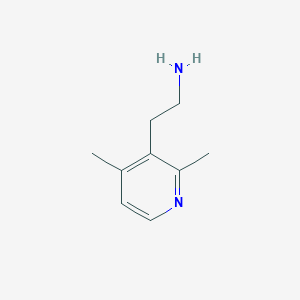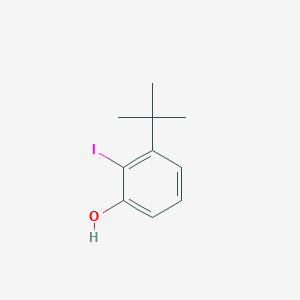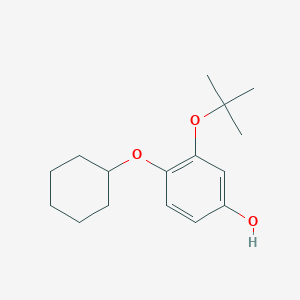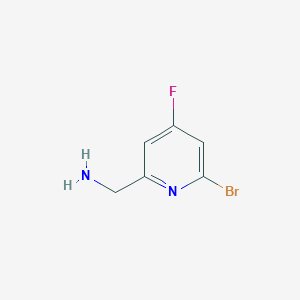![molecular formula C6H4ClN3O B14844964 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,4-D]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 2-position and a keto group at the 5-position further enhances its reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction mixture is then treated with aqueous hydrogen chloride solution to facilitate cyclization and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the keto group, potentially leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Hydroxyl derivatives.
Substitution: Substituted pyrrolo[3,4-D]pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features and potential as a kinase inhibitor.
Pyrrolo[2,3-D]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 2-position and keto group at the 5-position make it particularly suitable for targeted chemical modifications and biological interactions.
Eigenschaften
Molekularformel |
C6H4ClN3O |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
2-chloro-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11) |
InChI-Schlüssel |
IHFUIMKEEDRDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC(=NC=C2C(=O)N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


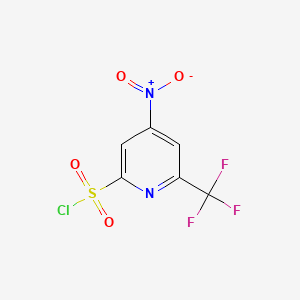
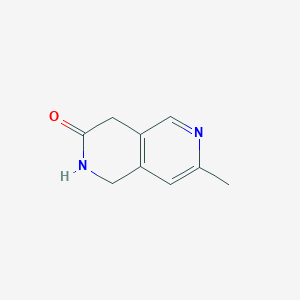
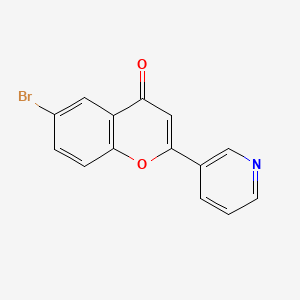
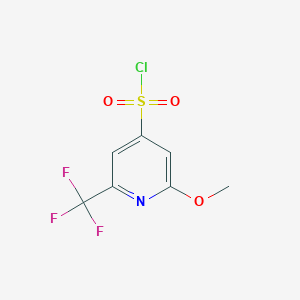

![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)

